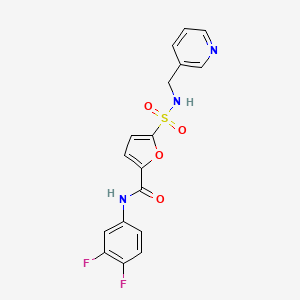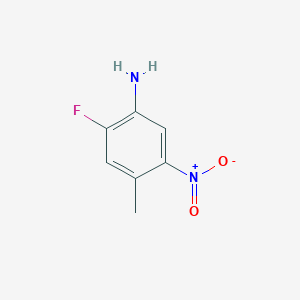
2-Fluoro-4-methyl-5-nitroaniline
説明
“2-Fluoro-4-methyl-5-nitroaniline” is a solid compound with a molecular formula of C7H7FN2O2 and a molecular weight of 170.141 g/mol . It has unique properties, such as being sparingly soluble in water but dissolving well in organic solvents .
Synthesis Analysis
The synthesis of “2-Fluoro-4-methyl-5-nitroaniline” involves various types of reactions, including substitution and reduction reactions . A specific synthesis process involves a mixture of 4-hydroxyphenyl mercury (II) chloride with compound 2 and 40 mL of dry 1,4-dioxane was refluxed upon stirring for 4 h in the atmosphere of argon .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methyl-5-nitroaniline” consists of a benzene ring with a fluorine atom attached at the fourth position, a methyl group at the second position, and a nitro group at the fifth position .
Chemical Reactions Analysis
In terms of its chemical reactivity, “2-Fluoro-4-methyl-5-nitroaniline” exhibits aromatic behavior due to the presence of the benzene ring . It can undergo various types of reactions, including substitution and reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-methyl-5-nitroaniline” include a density of 1.4±0.1 g/cm3, a boiling point of 298.0±35.0 °C at 760 mmHg, and a flash point of 134.0±25.9 °C . It is sparingly soluble in water but dissolves well in organic solvents .
科学的研究の応用
Complex Formation
2-Fluoro-4-methyl-5-nitroaniline is involved in the formation of new complexes with various metals. A study by Devoto et al. (1982) on the preparation of new complexes of 2-fluoro,5-nitroaniline with copper(II), nickel(II), and cobalt(II) reveals the ligand's capability to act as a monodentate O-bonded agent in these complexes. These compounds exhibit square planar, tetrahedral, and hexacoordinate structures, highlighting the versatility of 2-fluoro-4-methyl-5-nitroaniline in complex formation (Devoto et al., 1982).
Dye Intermediates
Bil (2007) discusses the significance of 4-fluoro-3-nitroaniline, a related compound, as a novel dye intermediate in the U.S. This points to the potential use of 2-fluoro-4-methyl-5-nitroaniline in the dye industry, given its structural similarity and potential for derivative formation (Bil, 2007).
Synthesis and Spectroscopy
Hudlický and Bell (1974) synthesized 2-fluoro-3-nitroaniline, closely related to 2-fluoro-4-methyl-5-nitroaniline, by partial reduction of 2-fluoro-1,3-dinitrobenzene, indicating its synthetic pathway and relevance in spectroscopic studies. This study suggests the potential for similar synthetic pathways and applications for 2-fluoro-4-methyl-5-nitroaniline (Hudlický & Bell, 1974).
Non-Linear Optical Properties
Yanes et al. (1997) explored the reaction of 2-fluoro-5-nitroaniline with pyrrolidine and triethylamine, leading to compounds with potential non-linear optical properties. This suggests that 2-fluoro-4-methyl-5-nitroaniline could be explored for similar properties in organic crystals (Yanes et al., 1997).
Fluorescence Quenching
Agudelo-Morales et al. (2012) studied the quenching of pyrene fluorescence by nitroanilines, including derivatives similar to 2-fluoro-4-methyl-5-nitroaniline. This research demonstrates the potential application of 2-fluoro-4-methyl-5-nitroaniline in studying fluorescence interactions and understanding molecular proximity effects (Agudelo-Morales et al., 2012).
Spectral Identification
Fu and Rosenberg (1980) investigated the mass spectra of isomeric fluoronitroanilines, including compounds similar to 2-fluoro-4-methyl-5-nitroaniline. This research aids in the spectral identification of such compounds, crucial for analytical chemistry and quality control in the synthesis of related substances (Fu & Rosenberg, 1980).
Biochemical Photoprobes
Pleixats et al. (1989) investigated 2-fluoro-4-nitroanisole, structurally similar to 2-fluoro-4-methyl-5-nitroaniline, as a potential biochemical photoprobe. This indicates the potential application of 2-fluoro-4-methyl-5-nitroaniline in biochemical studies, particularly in photochemical reactions (Pleixats et al., 1989).
将来の方向性
特性
IUPAC Name |
2-fluoro-4-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNUNDAIKLDJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-5-nitroaniline | |
CAS RN |
259860-00-9 | |
| Record name | 2-fluoro-4-methyl-5-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

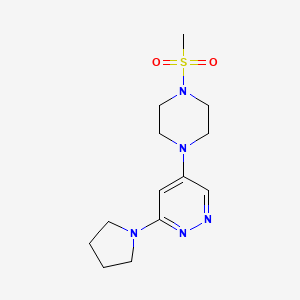
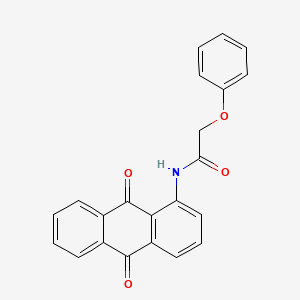
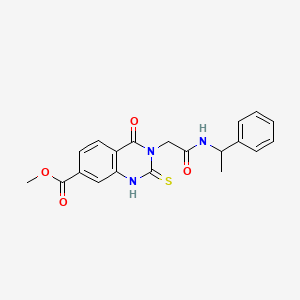
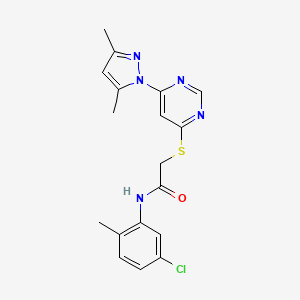
![6-benzyl-N-[2-methyl-1-(2-thienyl)propyl]-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2414602.png)
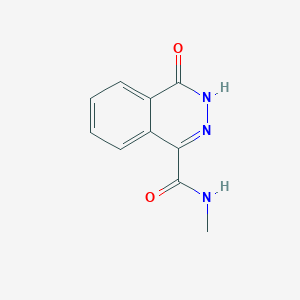
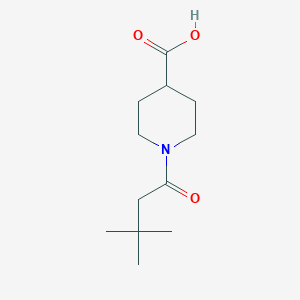
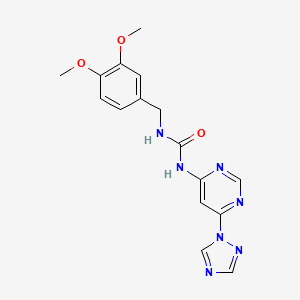

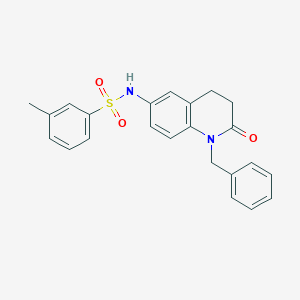
![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)
![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)
